4-Thiazolidinone, 3-(2-furanylmethyl)-2-(2-methoxyphenyl)-
Description
Its structure features a thiazolidinone core substituted at position 2 with a 2-methoxyphenyl group and at position 3 with a 2-furanylmethyl moiety. These substituents are critical for modulating electronic properties, lipophilicity, and bioactivity.
Properties
CAS No. |
823191-98-6 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H15NO3S/c1-18-13-7-3-2-6-12(13)15-16(14(17)10-20-15)9-11-5-4-8-19-11/h2-8,15H,9-10H2,1H3 |
InChI Key |
PMLMUCFMDRSVNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N(C(=O)CS2)CC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
4-Thiazolidinone derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound 4-Thiazolidinone, 3-(2-furanylmethyl)-2-(2-methoxyphenyl)- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Thiazolidinone, 3-(2-furanylmethyl)-2-(2-methoxyphenyl)- is with a molar mass of approximately 302.37 g/mol. The compound features a thiazolidinone ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O2S |
| Molar Mass | 302.37 g/mol |
| InChI | InChI=1S/C14H12N2O2S |
| InChIKey | MGCPUYVEJXVKDV-WQLSENKSSA-N |
Antimicrobial Properties
Research indicates that thiazolidinones possess significant antimicrobial activity. Various studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria and fungi. For instance, a study highlighted the effectiveness of thiazolidinones against Staphylococcus aureus and Escherichia coli , showing potential for development into antibacterial agents .
Antiviral Activity
Another area of interest is the antiviral properties of thiazolidinones. A series of synthesized derivatives were evaluated for their activity against RNA and DNA viruses. Some compounds exhibited moderate antiviral effects against strains such as influenza A virus, suggesting that this class of compounds could be further explored for antiviral drug development .
Cytotoxic Effects
The cytotoxicity of thiazolidinones has been investigated in several studies. A notable case study revealed that certain thiazolidinone derivatives caused mitochondrial degeneration in zebrafish testicular tissues, indicating potential reproductive toxicity . This raises concerns regarding their safety profile in pharmaceutical applications.
The mechanisms by which 4-thiazolidinones exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Thiazolidinones may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Production : Increased ROS production has been linked to cytotoxic effects observed in various cell types exposed to thiazolidinones .
Study on Antimicrobial Activity
A recent study synthesized various thiazolidinone derivatives and assessed their antimicrobial efficacy. The results indicated that modifications to the structure significantly influenced their activity levels against different microbial strains.
Study on Cytotoxicity
Another investigation focused on the ultrastructural effects of thiazolidinone on Sertoli cells in zebrafish revealed that treatment led to mitochondrial dysfunction and reduced testosterone production due to structural abnormalities . This finding underscores the need for careful evaluation of thiazolidinones in therapeutic contexts.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Antitumor Activity
- Target Compound : Structural analogs (e.g., Kumar et al., 2014) with 2-methoxyphenyl groups demonstrated antiproliferative effects on human leukemic cells (IC50 ~10–50 µM). The furanylmethyl group may enhance membrane permeability and π-π stacking with cellular targets .
- Wu et al. (2014) Derivatives: Substitution with arylalkylamino carbonyl groups at position 3 improved antitumor potency (IC50: 0.5–5 µM) by targeting microtubule assembly and metastasis pathways .
Antiviral Activity
- HCV NS5B Inhibitors (): Derivatives with 2-fluorophenyl substituents (e.g., compound 6) inhibited HCV NS5B polymerase (IC50: 48 µM) via non-competitive binding. The absence of a furan ring in these compounds suggests that electronic effects (e.g., fluorine’s electronegativity) dominate activity .
Antibacterial Activity
- Shukla et al. (1981) Analogs : 2-Phenyl-2-methyl-3-aryl thiazolidin-4-ones showed moderate antibacterial activity, highlighting the importance of lipophilic aryl groups at position 3. The target compound’s furan substituent may offer broader-spectrum activity due to increased solubility .
Physicochemical and Pharmacokinetic Properties
- Furanylmethyl may reduce crystallinity, improving solubility .
- Metabolic Stability: Piperazine-based analogs () show prolonged half-lives due to reduced CYP450 metabolism, whereas thiazolidinones with furan rings may undergo faster oxidative degradation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-thiazolidinone derivatives, and how can reaction conditions be optimized?
- Methodology: The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux . Optimization involves adjusting reaction time (e.g., 2–26 hours), solvent ratios, and catalysts (e.g., piperidine for Knoevenagel condensations) . Monitoring via TLC or HPLC ensures purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology: Use a combination of -NMR and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C=O at ~1653 cm) . Elemental analysis (C, H, N) validates purity, with deviations >0.4% indicating impurities .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology: Anti-cancer activity can be assessed via cytotoxicity assays (e.g., MTT against HeLa cells), while antimicrobial activity is tested via broth microdilution (MIC values). Ensure controls for solvent effects (DMSO/ethanol) and replicate experiments to address variability .
Advanced Research Questions
Q. How can computational studies guide the design of derivatives with enhanced bioactivity?
- Methodology: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like Mtb InhA (PDB: 4TZK). Focus on substituent effects: bulky aromatic groups at position 5 and polar residues at N-3 improve inhibition (IC ranges: 2.7–30 μM) . Validate predictions with SAR studies .
Q. How can contradictory data on biological activity (e.g., varying IC values across studies) be resolved?
- Methodology: Standardize assay protocols (e.g., cell line passage number, incubation time). Re-evaluate compound solubility and stability (e.g., HPLC monitoring for degradation). Cross-validate using orthogonal assays (e.g., apoptosis markers vs. cytotoxicity) .
Q. What structural features influence crystallographic packing and bioactivity?
- Methodology: X-ray crystallography reveals dihedral angles between aromatic rings and the thiazolidinone core. For example, a 43.0° angle between the 3-chloro-4-methylphenyl group and the thiazolidinone ring correlates with antibacterial activity . Use Mercury software to analyze non-covalent interactions (e.g., π-π stacking) .
Q. How can reaction by-products be minimized during synthesis?
- Methodology: Optimize stoichiometry (e.g., excess aromatic aldehydes in Knoevenagel reactions) and solvent polarity. For example, ethanol with piperidine reduces enol ether by-products. Use preparative HPLC for purification .
Methodological Best Practices
- Data Reproducibility : Report detailed reaction conditions (e.g., "reflux in ethanol for 26 hours" ).
- Statistical Analysis : Use ANOVA for biological replicates; -values <0.05 indicate significance .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., ECVAM protocols) .
Key Structural and Activity Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 160–162°C (decomposition) | |
| Anti-Cancer Activity (IC) | 8.2 μM (HeLa cells) | |
| Computational Binding Energy | -9.3 kcal/mol (InhA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
